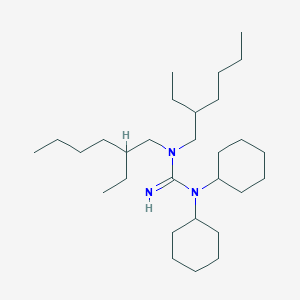
N,N-Dicyclohexyl-N',N'-bis(2-ethylhexyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine is an organic compound with a complex structure, featuring both cyclohexyl and ethylhexyl groups attached to a guanidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine typically involves the reaction of dicyclohexylcarbodiimide with 2-ethylhexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the guanidine structure. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired products efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a wide range of substituted guanidine compounds.
科学的研究の応用
N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other coupling reactions.
Medicine: It may be explored for its potential therapeutic properties, such as its ability to inhibit specific enzymes or pathways.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Another carbodiimide used in organic synthesis.
N,N’-Diethylcarbodiimide: A less sterically hindered carbodiimide used in similar applications.
Uniqueness
N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine is unique due to its combination of cyclohexyl and ethylhexyl groups, which impart distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
138370-94-2 |
|---|---|
分子式 |
C29H57N3 |
分子量 |
447.8 g/mol |
IUPAC名 |
1,1-dicyclohexyl-3,3-bis(2-ethylhexyl)guanidine |
InChI |
InChI=1S/C29H57N3/c1-5-9-17-25(7-3)23-31(24-26(8-4)18-10-6-2)29(30)32(27-19-13-11-14-20-27)28-21-15-12-16-22-28/h25-28,30H,5-24H2,1-4H3 |
InChIキー |
ZDYZADMTOGXESI-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=N)N(C1CCCCC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)

![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
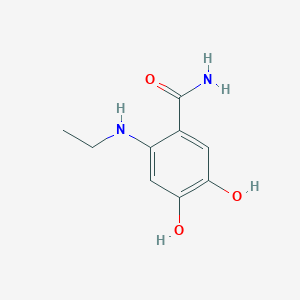

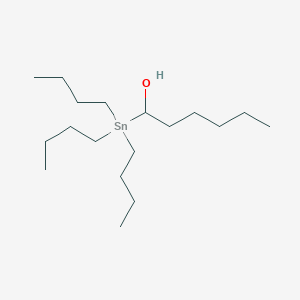
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)
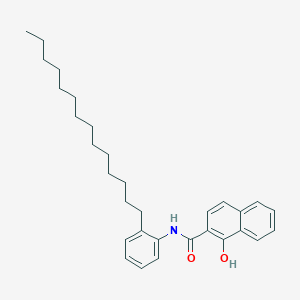

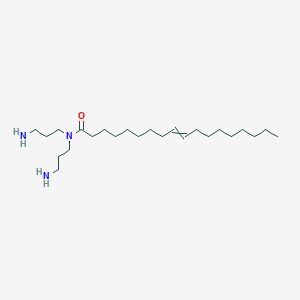
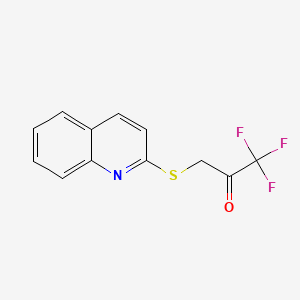
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)

